molecular formula C9H12ClNS2 B2837981 2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride CAS No. 2137916-32-4

2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride

Cat. No. B2837981
CAS RN: 2137916-32-4
M. Wt: 233.77
InChI Key: TVWYYIWTIBMXKE-UHFFFAOYSA-N
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Description

“2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2137916-32-4 . It has a molecular weight of 233.79 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H11NS2.ClH/c1-6-4-8-7 (2-3-10)5-11-9 (8)12-6;/h4-5H,2-3,10H2,1H3;1H . This indicates that the compound has a complex structure involving sulfur and nitrogen atoms.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on iron metals through quantum chemical parameters and molecular dynamics simulations. These studies help predict the efficiency of such compounds in protecting metals against corrosion, which could be relevant for materials engineering and protective coatings (Kaya et al., 2016).

Chelating Ligands for Group 13 Metals

Research on the design and synthesis of hexadentate amine phenol ligand complexes of aluminum, gallium, and indium has been conducted. Such complexes have potential applications in catalysis, materials science, and the development of new materials with specific electronic or optical properties (Liu et al., 1993).

Synthesis of Diversely Substituted Thieno[2,3-b]thiophene

A novel approach for the synthesis of diversely substituted thieno[2,3-b]thiophene derivatives has been reported. Such compounds have importance in the development of organic electronics, photovoltaics, and as intermediates in the synthesis of more complex molecules for pharmaceutical applications (Mabkhot et al., 2012).

Antitubercular Agents Development

The molecular hybridization approach has been used to design a new library of phenothiazine and 1,3,4-thiadiazole hybrid derivatives with significant in vitro inhibition activity against Mycobacterium tuberculosis. This research highlights the potential of thiophene derivatives in medicinal chemistry, particularly in developing new treatments for infectious diseases (Ramprasad et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-methylthieno[2,3-b]thiophen-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2.ClH/c1-6-4-8-7(2-3-10)5-11-9(8)12-6;/h4-5H,2-3,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWYYIWTIBMXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)SC=C2CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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